molecular formula C13H18N2O2 B3185244 1-(2-Carboxyphenyl)-3-ethyl-piperazine CAS No. 1131622-38-2

1-(2-Carboxyphenyl)-3-ethyl-piperazine

Cat. No.: B3185244
CAS No.: 1131622-38-2
M. Wt: 234.29 g/mol
InChI Key: WKWLBSGBDPDBNB-UHFFFAOYSA-N
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Description

1-(2-Carboxyphenyl)-3-ethyl-piperazine is a piperazine derivative characterized by a 2-carboxyphenyl group attached to the nitrogen at position 1 and an ethyl group at position 3 of the piperazine ring. This compound is synthesized via cyclization reactions involving hydrazine derivatives and cyclohexanedione precursors. For example, Strakova et al. (2002) demonstrated that 1-(2-carboxyphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazole is formed by cyclizing 2-(2-carboxyphenyl)hydrazinomethylene-5,5-dimethyl-1,3-cyclohexanedione in ethanol with HCl . The compound’s carboxylic acid group enables reactivity in forming condensed heterocyclic systems, such as triazinoquinazolines, through lactamization reactions .

Properties

CAS No.

1131622-38-2

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(3-ethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H18N2O2/c1-2-10-9-15(8-7-14-10)12-6-4-3-5-11(12)13(16)17/h3-6,10,14H,2,7-9H2,1H3,(H,16,17)

InChI Key

WKWLBSGBDPDBNB-UHFFFAOYSA-N

SMILES

CCC1CN(CCN1)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCC1CN(CCN1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives with aromatic and alkyl substituents exhibit diverse pharmacological and chemical properties. Below is a comparative analysis of key analogues:

Table 1: Comparison of 1-(2-Carboxyphenyl)-3-ethyl-piperazine with Analogues

Compound Substituents Key Properties/Applications Key Findings
This compound 1: 2-Carboxyphenyl; 3: Ethyl Precursor for triazinoquinazoline derivatives; reactive in lactamization . Forms 3,6-dioxo-3,4-dihydro-6H-triazino[2,3-a]quinazolin-2-carbonitrile .
1-(2-Methoxyphenyl)piperazine 1: 2-Methoxyphenyl Intermediate for serotonin receptor antagonists (e.g., p-MPPI, p-MPPF) . Antagonizes 5-HT1A receptors; no intrinsic agonist activity .
1-(3-Trifluoromethylphenyl)piperazine 1: 3-Trifluoromethylphenyl High lipophilicity; used in dopamine transporter (DAT) inhibitors . Binds DAT with IC₅₀ = 8.0 nM; 88-fold selectivity over SERT .
1-(3-Chlorophenyl)piperazine 1: 3-Chlorophenyl Serotonergic activity; partial agonist at 5-HT1A receptors . Lower efficacy in locomotor stimulation compared to GBR 12935 .
1-(4-Methoxyphenyl)piperazine 1: 4-Methoxyphenyl Antidepressant potential; modulates serotonin and norepinephrine reuptake . Reduced toxicity compared to halogenated analogues .
GBR 12909 1: Bis(4-fluorophenyl)methoxyethyl Selective dopamine uptake inhibitor; abuse liability studies . High DAT affinity (IC₅₀ = 1.4 nM) but convulsant effects in mice .

Structural and Functional Differences

  • Aromatic Substituents :
    • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance binding to transporters (e.g., DAT) due to increased lipophilicity and steric effects .
    • Electron-Donating Groups (e.g., -OCH₃): Improve solubility and receptor selectivity (e.g., 5-HT1A antagonism) .
  • Carboxylic Acid vs. Ester Groups :
    • The free carboxylic acid in this compound facilitates cyclization reactions, unlike its esterified counterparts (e.g., 1-(2-ethoxycarbonylphenyl) derivatives), which require harsher conditions for activation .

Pharmacological Profiles

  • Dopaminergic Activity :
    • GBR 12909 and 1-(3-trifluoromethylphenyl)piperazine show high DAT affinity but differ in toxicity; GBR 12909 induces convulsions, whereas this compound lacks reported neurotoxic effects .
  • Serotonergic Activity :
    • 1-(2-Methoxyphenyl)piperazine derivatives (e.g., p-MPPI) are pure antagonists at 5-HT1A receptors, unlike 1-(3-chlorophenyl)piperazine, which exhibits partial agonist effects .

Q & A

Q. What are the key synthetic routes for 1-(2-Carboxyphenyl)-3-ethyl-piperazine, and how do reaction conditions influence yield?

Methodology:

  • The compound is synthesized via condensation of α,β-unsaturated ketones with hydrazine derivatives (e.g., (2-carboxyphenyl)hydrazine) in hot acetic acid.
  • Example protocol: React 3-ethyl-propenone with (2-carboxyphenyl)hydrazine at 80–100°C in glacial acetic acid for 6–12 hours .
  • Critical parameters:
ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate cyclization but may degrade sensitive groups.
SolventAcetic acidStabilizes intermediates; alternative solvents (e.g., ethanol) reduce yields by 15–20%.
Reaction Time6–12 hoursShorter durations lead to incomplete cyclization.

Q. How is the molecular conformation of this compound validated experimentally?

Methodology:

  • X-ray crystallography : Resolves 3D structure, highlighting intramolecular hydrogen bonding between the carboxyphenyl group and piperazine nitrogen .
  • NMR spectroscopy :
  • ¹H NMR: Peaks at δ 2.5–3.5 ppm confirm piperazine ring protons.
  • ¹³C NMR: Signals at ~170 ppm verify the carboxyl group .
    • IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) confirm functional groups .

Q. What purification techniques are effective for isolating this compound?

Methodology:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for optimal separation of polar impurities .
  • Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) resolve closely related byproducts (e.g., unreacted hydrazine derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Methodology:

  • Catalyst screening : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve cyclization efficiency in Huisgen reactions for triazole derivatives .
  • Microwave-assisted synthesis : Reduces reaction time by 50% (e.g., 3 hours vs. 6 hours) with comparable yields .
  • DoE (Design of Experiments) : Multi-variable analysis identifies interactions between temperature, solvent polarity, and reagent stoichiometry .

Q. What structural modifications enhance the compound’s biological activity, and how are structure-activity relationships (SAR) analyzed?

Methodology:

  • Substituent variation :
  • Ethyl group at C3: Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .
  • Carboxyphenyl group: Hydrogen bonding with target proteins (e.g., dopamine transporters) increases binding affinity .
    • In vitro assays : Competitive binding assays (e.g., DAT/SERT inhibition) quantify selectivity. EC₅₀ values correlate with substituent electronic profiles .

Q. How can contradictory data on solubility and stability be resolved?

Methodology:

  • Comparative studies : Replicate experiments under controlled humidity and temperature (e.g., 25°C vs. 40°C) to assess hygroscopicity effects .
  • Advanced analytics :
  • Dynamic vapor sorption (DVS): Measures moisture uptake kinetics.
  • Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., hydrolysis of the piperazine ring) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodology:

  • In silico modeling :
  • SwissADME : Predicts GI absorption (high) and BBB permeability (moderate) based on topological polar surface area (TPSA ≈ 65 Ų) .
  • Molecular docking (AutoDock Vina) : Simulates interactions with CYP450 isoforms (e.g., CYP3A4) to forecast metabolic stability .
    • QSAR models : Correlate substituent electronegativity with clearance rates (R² > 0.85 in murine models) .

Q. How are spectroscopic discrepancies addressed in structural elucidation?

Methodology:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., piperazine ring protons) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 263.1295 for C₁₄H₁₈N₂O₂) with <2 ppm error .
  • X-ray powder diffraction (XRPD) : Differentiates polymorphs (e.g., Form I vs. Form II) affecting solubility .

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